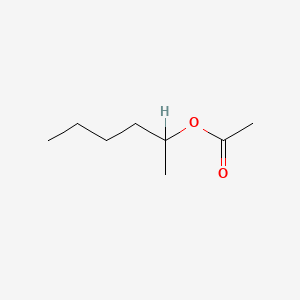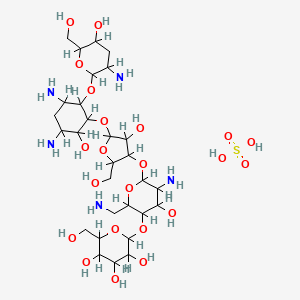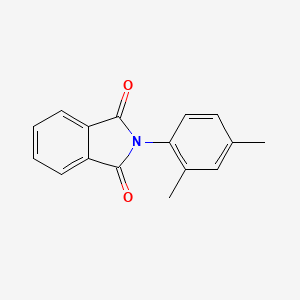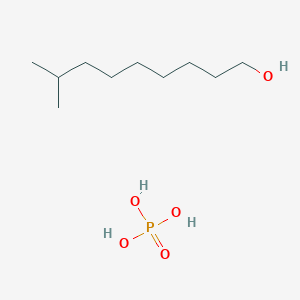
1-Methylpentyl acetate
説明
1-Methylpentyl acetate, also known as 2-Methylamyl acetate and Acetic acid 2-methylpentyl ester, is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is used in the synthesis of various products .
Synthesis Analysis
This compound can be synthesized from 1-Hexene and Vinyl acetate . A study has shown that the esterification of 1-hexene could reach a conversion rate of 90.24%, and the selectivity of this compound was 31.35% . The catalyst activity of the modified resin was related to the type of Lewis acid, which determined the balance relationship between Lewis acid strength and Brønsted acid strength and the affinity of metal ions with acetic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented as CH3CO2CH(CH3)CH2CH2CH2CH3 . The InChIKey for this compound is UZTVUHTZGGZFCI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its synthesis from 1-Hexene and Vinyl acetate . The reaction conditions and catalysts used can significantly influence the yield and selectivity of the product .Physical And Chemical Properties Analysis
This compound has a melting point of -80.9°C (estimate), a boiling point of 162.84°C (estimate), and a density of 0.8805 . It has a fruity odor, similar to apple, pear, and sour .科学的研究の応用
Chemical Synthesis and Reactions : The study by Ishigaki & Shono (1974) discusses the oligomerization of 2-methylfuran, leading to the formation of tetrameric products, which are then converted into their acetates (Ishigaki & Shono, 1974). This research provides insights into the chemical reactions and synthesis involving acetate compounds.
Applications in Energy Storage : In the context of lithium-ion batteries, Li et al. (2018) explored the use of methyl acetate as a co-solvent in electrolytes, showing its potential to enhance the charging rates of batteries, a crucial aspect for electric vehicle technology (Li et al., 2018).
Medical Imaging : Davenport, Dowsett, & Pike (1997) described an automated technique for producing [1-11C]acetate, a radiopharmaceutical important for studying human myocardial oxygen metabolism in positron emission tomography, demonstrating the medical imaging applications of acetate derivatives (Davenport, Dowsett, & Pike, 1997).
Biochemical Research : Research by van Aalst-van Leeuwen et al. (1997) on Paracoccus pantotrophus showed how acetate impacts the accumulation of poly(beta-hydroxybutyrate), a storage polymer, under varying growth conditions. This has implications for understanding biochemical processes in microorganisms (van Aalst-van Leeuwen et al., 1997).
Plant Biology : Loreto et al. (1996) studied the emission of terpenes by Quercus ilex L. leaves, where they identified acetate-derived compounds among various classes of terpenes. This research contributes to our understanding of plant biochemistry and terpene biosynthesis (Loreto et al., 1996).
Material Science : Wu et al. (2004) demonstrated the acetylation of cellulose in a new ionic liquid, leading to the direct formation of cellulose acetates under homogeneous conditions. This has significant implications for the development of new materials (Wu et al., 2004).
- 43415f0394cc23c76af802ee/?utm_source=chatgpt).
Safety and Hazards
特性
IUPAC Name |
hexan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7(2)10-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNIJMLAQNTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863663 | |
| Record name | Hexan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5953-49-1 | |
| Record name | 2-Hexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpentyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenol, 4-imidazo[1,2-a]pyridin-2-yl-](/img/structure/B1618181.png)








![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)
